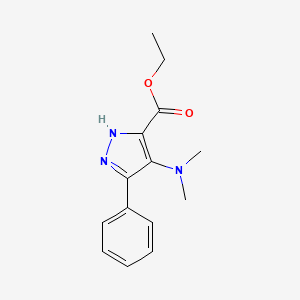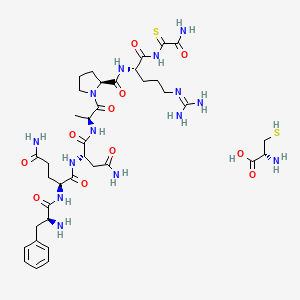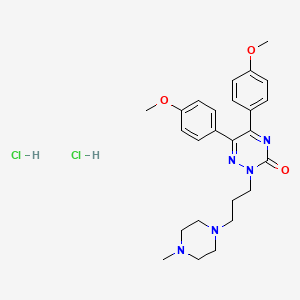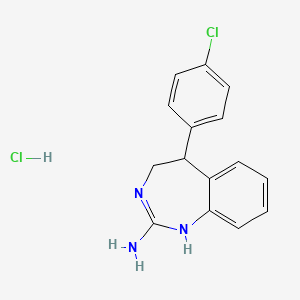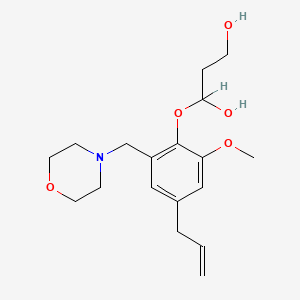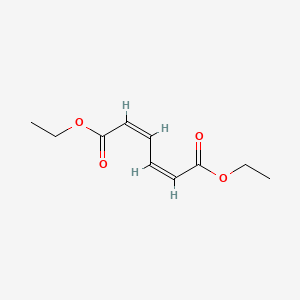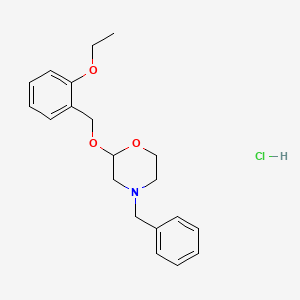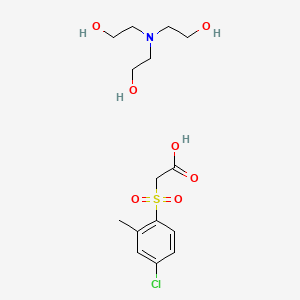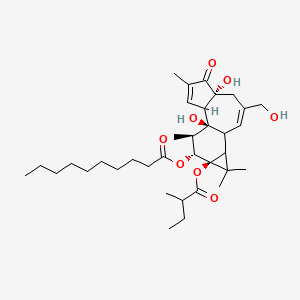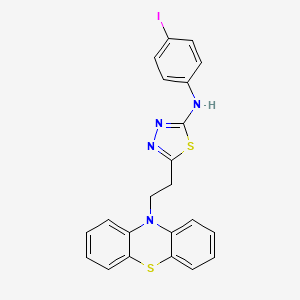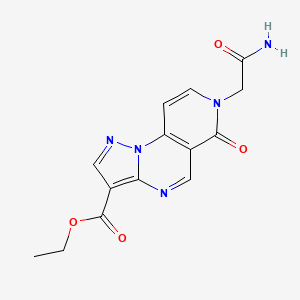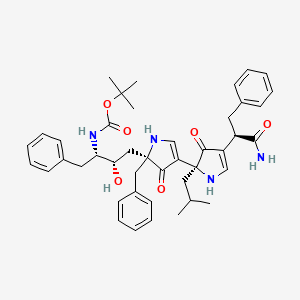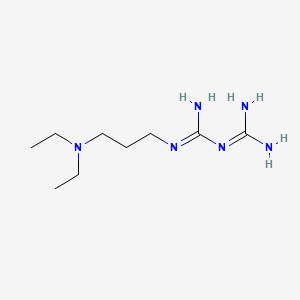
1-(3-(Diethylamino)propyl)biguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Diethylamino)propyl)biguanide is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biguanide moiety linked to a diethylamino propyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)biguanide typically involves the reaction of diethylamine with cyanoguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous stirring to maintain uniform reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Diethylamino)propyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; conducted in the presence of a base or catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-(Diethylamino)propyl)biguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration.
Pathways Involved: The inhibition of complex I results in energy stress and activation of compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK).
Comparison with Similar Compounds
1-(3-(Diethylamino)propyl)biguanide can be compared with other biguanides, such as:
Metformin: Widely used as an anti-hyperglycemic agent.
Phenformin: Known for its potent anti-diabetic effects but with higher toxicity.
Proguanil: Used as an antimalarial drug.
Uniqueness: this compound is unique due to its specific structural features that allow it to interact with mitochondrial complex I and other molecular targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
45160-29-0 |
|---|---|
Molecular Formula |
C9H22N6 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine |
InChI |
InChI=1S/C9H22N6/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11/h3-7H2,1-2H3,(H6,10,11,12,13,14) |
InChI Key |
SARCHYUZLAKKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


